molecular formula C8H7BrF2 B1372954 1-(1-Bromoethyl)-2,4-difluorobenzene CAS No. 1094272-78-2

1-(1-Bromoethyl)-2,4-difluorobenzene

Cat. No. B1372954
CAS RN: 1094272-78-2
M. Wt: 221.04 g/mol
InChI Key: VIMXTIIBOAGFLT-UHFFFAOYSA-N
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Description

1-Bromoethylbenzene is a compound that has been used in various chemical reactions . It has been employed in controlled radical polymerization of styrene, in asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine, and as an initiator in the synthesis of bromine-terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization .


Molecular Structure Analysis

The molecular structure of a compound similar to “1-(1-Bromoethyl)-2,4-difluorobenzene”, namely 1-Bromoethylbenzene, is available . It has a molecular formula of C8H9Br .


Chemical Reactions Analysis

While specific chemical reactions involving “1-(1-Bromoethyl)-2,4-difluorobenzene” are not available, 1-Bromoethylbenzene has been used in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound similar to “1-(1-Bromoethyl)-2,4-difluorobenzene”, namely 1-Bromoethylbenzene, include a molecular weight of 185.06 g/mol and a molecular formula of C8H9Br .

Scientific Research Applications

Controlled Radical Polymerization of Styrene

“1-(1-Bromoethyl)-2,4-difluorobenzene” has been employed in the controlled radical polymerization of styrene . This process is used to create polymers with specific structures and properties, which can be used in a variety of applications, from plastics to pharmaceuticals.

Asymmetric Esterification of Benzoic Acid

This compound has been used in the asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine . Asymmetric esterification is a key process in the production of chiral compounds, which are important in many areas of chemistry, including pharmaceuticals and materials science.

Synthesis of Bromine Terminated Polyp-methoxystyrene and Polystyrene

“1-(1-Bromoethyl)-2,4-difluorobenzene” has been used as an initiator in the synthesis of bromine terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization . These polymers have a wide range of applications, including in the creation of advanced materials and in the pharmaceutical industry.

Mechanism of Action

properties

IUPAC Name

1-(1-bromoethyl)-2,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2/c1-5(9)7-3-2-6(10)4-8(7)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIMXTIIBOAGFLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Bromoethyl)-2,4-difluorobenzene

CAS RN

1094272-78-2
Record name 1-(1-bromoethyl)-2,4-difluorobenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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